
(3-(4-环丙基-1H-1,2,3-三唑-1-基)氮杂丁烷-1-基)(噻唑-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a thiazole ring . These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. It’s known for its stability and unique electronic properties . The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity . The azetidine ring is a four-membered ring containing one nitrogen atom and three carbon atoms .Chemical Reactions Analysis
The 1,2,3-triazole ring is known for its participation in various chemical reactions, especially those involving the nitrogen atoms . The cyclopropyl group can undergo ring-opening reactions under certain conditions .科学研究应用
微波辅助杂环化合物合成
研究表明,微波辅助合成含氮和含硫杂环化合物(如氮杂环酮和噻唑烷酮)的效率很高,并显示出显著的抗菌和抗真菌活性。这些发现表明在开发新型抗菌剂方面具有潜在应用 (Mistry & Desai, 2006)。
Huisgen 1,3-偶极环加成反应
另一项研究重点介绍了一种基于三(三唑基)甲醇-Cu(I) 结构的催化剂,用于 Huisgen 1,3-偶极环加成反应,在温和条件下促进高效合成。催化的这一进步可能有助于合成具有类似三唑基结构的化合物,在药物化学中提供广泛的应用 (Ozcubukcu et al., 2009)。
1H-1,2,3-三唑衍生物的合成
已经研究了芳基叠氮化物与苯并噻唑基乙腈和相关化合物的环化反应,产生了高产率的新型 1H-1,2,3-三唑衍生物。这些反应展示了三唑和噻唑衍生物在合成复杂杂环结构方面的多功能性,这些结构可能具有多种生物学和药学应用 (Pokhodylo et al., 2009)。
脱羧环丙烷化
一项关于钯催化的脱羧环丙烷化研究重点介绍了从(1-氨基环丙基)甲醇合成恶唑烷酮。该方法展示了将环丙基引入复杂分子的战略性方法,这可能与设计具有改善药理特性的化合物有关 (Shintani et al., 2011)。
作用机制
Target of Action
The primary target of the compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone, also known as 4-cyclopropyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole, is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .
Mode of Action
The compound 4-cyclopropyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole interacts with the VHL protein, inhibiting its function . This results in the stabilization of HIF, leading to the activation of a variety of genes involved in cellular responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and metabolism .
Biochemical Pathways
The action of 4-cyclopropyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole affects the HIF pathway . By inhibiting VHL, the compound prevents the degradation of HIF, leading to its accumulation in the cell . This results in the activation of downstream genes that promote adaptation to hypoxic conditions .
Result of Action
The molecular and cellular effects of 4-cyclopropyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole’s action include the stabilization of HIF and the subsequent activation of genes involved in cellular responses to hypoxia . These effects could potentially be harnessed for the treatment of conditions such as anemia and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-cyclopropyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole. For instance, the compound’s efficacy could be influenced by the oxygen levels in the cellular environment, given its role in the HIF pathway . Additionally, factors such as pH and temperature could potentially affect the compound’s stability.
未来方向
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biomolecule involved .
Cellular Effects
The effects of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been identified as a potential VHL inhibitor, which could have implications for the treatment of conditions such as anemia and cancer .
Molecular Mechanism
The molecular mechanism of action of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiazol-4-yl)methanone can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally true that the effects of a compound can range from therapeutic to toxic depending on the dosage .
Metabolic Pathways
Given its structure and known interactions, it is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
Given its potential interactions with various biomolecules, it may be directed to specific compartments or organelles within the cell .
属性
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c18-12(11-6-19-7-13-11)16-3-9(4-16)17-5-10(14-15-17)8-1-2-8/h5-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKFTGMMDVRZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
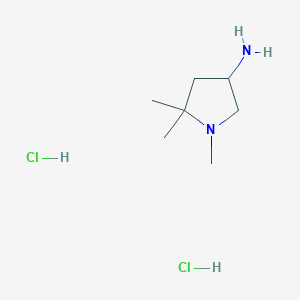
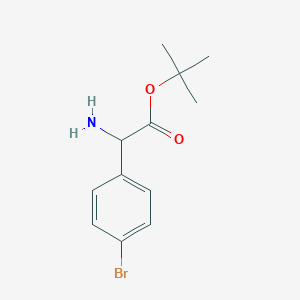
![(E)-N-[2-(4-Chloro-2-hydroxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705160.png)
![4-[2-(Dimethylamino)ethoxy]phenol;hydrochloride](/img/structure/B2705161.png)
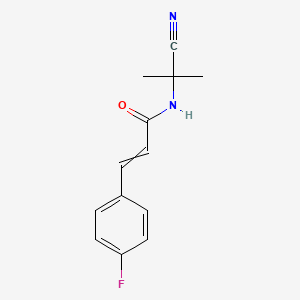
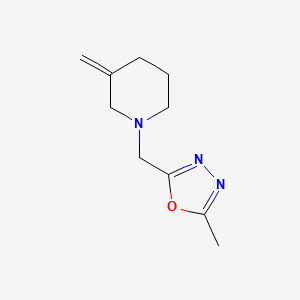
![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2705166.png)
![Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate](/img/structure/B2705167.png)
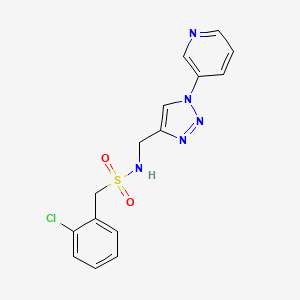
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2705170.png)


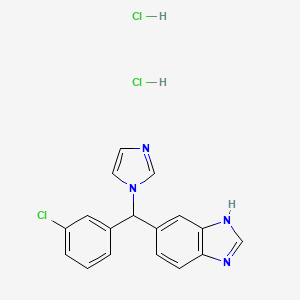
![4-(dimethylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2705178.png)
